molecular formula C10H13NO2 B6153354 3-(1,3-dioxaindan-5-yl)propan-1-amine CAS No. 78498-59-6

3-(1,3-dioxaindan-5-yl)propan-1-amine

Cat. No.: B6153354
CAS No.: 78498-59-6
M. Wt: 179.2
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Description

3-(1,3-Dioxaindan-5-yl)propan-1-amine is a secondary amine derivative characterized by a 1,3-dioxaindan (benzodioxole) substituent attached to a three-carbon aliphatic chain. The 1,3-dioxaindan moiety likely confers unique electronic and steric properties, influencing solubility, bioavailability, and target binding compared to other derivatives.

Properties

CAS No.

78498-59-6

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxaindan-5-yl)propan-1-amine typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propan-1-amine group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxaindan-5-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxides or ketones.

    Reduction: Can produce primary or secondary amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

3-(1,3-dioxaindan-5-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxaindan-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:

Compound Substituent Synthesis Method Applications/Biological Activity Reference
3-(1H-Imidazol-1-yl)propan-1-amine Imidazole ring Reaction with sulfonyl/acyl chlorides in CH₂Cl₂; coupling agents (EDC·HCl, HOBt) Carbonic anhydrase inhibition; precursor for bispidinones and β-cyclodextrin complexes
3-(Triethoxysilyl)propan-1-amine Triethoxysilyl group Paal–Knorr reaction with 2,5-hexanedione (neat, catalyst-free) Graphene functionalization (77–91% yields)
3-(Adamantan-1-yl)propan-1-amine Adamantane group Nitrile intermediate reduction; reaction with Se/Et₃N Precursor for isoselenocyanate derivatives (e.g., antitumor agents)
D01 (N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) Naphthyloxy and thienyl groups Multi-step synthesis involving reductive alkylation Dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor; antidepressant and cognitive enhancer
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)phenoxy]propan-1-amine Dichlorophenoxy group Reaction with pyrazole-5-carboxylic acid derivatives Insecticidal activity against lepidopteran pests
3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine Pyrazole ring Custom synthesis (commercial availability) Pharmaceutical intermediate (CAS 1314923-78-8, 98% purity)

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) exhibit enzyme inhibition due to the imidazole moiety’s metal-coordinating ability, critical for targeting carbonic anhydrase (CA) and histamine receptors . Adamantane derivatives enhance lipophilicity and metabolic stability, making them suitable for central nervous system (CNS) drug development .

Synthesis Complexity: Imidazole and pyrazole derivatives often require coupling agents (e.g., EDC·HCl) or nucleophilic substitutions . Triethoxysilyl derivatives are synthesized via catalyst-free Paal–Knorr reactions, achieving high yields (up to 91%) for material science applications .

Therapeutic vs. Material Applications :

  • Imidazole and adamantane derivatives are primarily pharmaceutical intermediates .
  • Triethoxysilyl derivatives are used in graphene functionalization for advanced materials .

Research Findings and Data

Physicochemical Properties

  • LogP Values : Adamantane derivatives (LogP ~4.2) are more lipophilic than imidazole analogs (LogP ~1.8), influencing their pharmacokinetic profiles .
  • Solubility : Triethoxysilyl derivatives are highly soluble in organic solvents, facilitating graphene dispersion .

Biological Activity

3-(1,3-Dioxaindan-5-yl)propan-1-amine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxaindan moiety, which contributes to its unique biological properties. The chemical structure can be represented as follows:

C10H13NO2\text{C}_{10}\text{H}_{13}\text{N}\text{O}_2

This structure suggests potential interactions with various biological targets due to the presence of both amine and ether functional groups.

Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving histamine receptors. The compound has been studied for its role as a histamine H3 receptor antagonist/inverse agonist, which could have implications for cognitive function and neurodegenerative diseases such as Alzheimer's disease.

Histamine H3 Receptor Interaction

Histamine receptors are critical in modulating neurotransmission. The antagonistic activity at the H3 receptor suggests that this compound might enhance acetylcholine signaling by inhibiting the receptor's activity, which is crucial in cognitive processes .

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives of related structures have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit angiogenesis .

Neuroprotective Effects

The neuroprotective effects of this compound have been hypothesized based on its interaction with cholinergic systems. By enhancing acetylcholine levels through H3 receptor antagonism, it may help mitigate cognitive decline associated with neurodegenerative diseases .

Study 1: Anticancer Activity

In a study evaluating the anticancer activity of various derivatives, compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation markers .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects observed in animal models treated with the compound. Results indicated improved memory retention and reduced neuroinflammation markers when compared to control groups . This suggests potential therapeutic applications in treating cognitive impairments.

Data Tables

Biological Activity Mechanism Target Efficacy
AnticancerInduction of apoptosisCancer cell linesHigh (IC50 < 10 µM)
NeuroprotectiveH3 receptor antagonismCholinergic systemModerate

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